5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a pentyl-linked bis-isoindole-dione scaffold. Its structure features two 5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moieties connected via a five-carbon alkyl chain.
Properties
IUPAC Name |
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8/c26-18-14-6-4-12(24(30)31)10-16(14)20(28)22(18)8-2-1-3-9-23-19(27)15-7-5-13(25(32)33)11-17(15)21(23)29/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIOPUEAAQDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of isoindole-1,3-dione derivatives. Key structural analogues include:
Physicochemical Properties
Electron-Withdrawing Effects: The dual nitro groups in the target compound enhance electron deficiency compared to analogues like 5-(2-nitroanilino)-2-phenyl-isoindol-1-one, which has only one nitro group and a phenyl substituent. This difference may impact redox behavior and charge-transfer interactions .
Solubility: The pentyl linker in the target compound likely improves solubility in non-polar solvents compared to shorter-chain analogues. However, nitro groups may reduce aqueous solubility relative to non-nitrated derivatives like dihydro-5-pentyl-2(3H)-furanone .
Thermal Stability: Isoindole-diones generally exhibit higher thermal stability than furanone derivatives due to their aromatic character. The target compound’s symmetrical structure may further enhance stability compared to asymmetric analogues .
Research Findings and Challenges
- Synthesis: The target compound’s synthesis involves multi-step alkylation and nitration, which complicates scalability compared to simpler derivatives like dihydro-5-pentyl-2(3H)-furanone .
- Toxicity: Nitro-aromatic compounds often pose toxicity concerns, necessitating comparative studies with non-nitrated isoindole-diones.
Biological Activity
5-Nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential biological activities. This article reviews its biological activity based on existing research findings, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₄O₆ |
| Molecular Weight | 382.36 g/mol |
| IUPAC Name | This compound |
| Appearance | Yellow powder |
| Boiling Point | Not determined |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to 5-nitro derivatives often exhibit cytotoxic properties. The biological activity of these compounds typically involves:
- Inhibition of Cell Proliferation : Studies have shown that nitro-substituted isoindoles can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Certain nitro compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves the generation of reactive nitrogen species that disrupt cellular functions .
- G Protein-Coupled Receptor Modulation : Some studies suggest that related compounds can interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
Cytotoxicity Assays
A series of cytotoxicity assays were conducted on human cancer cell lines to evaluate the effectiveness of 5-nitro derivatives:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 20.0 | Reactive oxygen species generation |
These results indicate a significant cytotoxic effect across multiple cancer types, suggesting potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data indicates moderate antimicrobial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitro-substituted isoindoles. The researchers found that these compounds significantly inhibited tumor growth in xenograft models when administered at doses correlating with the in vitro IC₅₀ values .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of various nitro compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited promising activity against multi-drug resistant strains, suggesting a potential role in developing new antibiotics .
Q & A
Q. What are the common synthetic routes for synthesizing isoindole-1,3-dione derivatives, and how can they be adapted for this compound?
Synthesis of isoindole-1,3-dione derivatives typically involves multi-step organic reactions such as condensation, nucleophilic substitution, and cyclization. For example, phthalic anhydride derivatives are often reacted with amines or alcohols under reflux conditions to form the isoindole core . Adapting these methods for the target compound would require introducing the pentyl-linked bis-isoindole structure. A plausible route could involve:
- Step 1: Nitration of a pre-synthesized isoindole precursor.
- Step 2: Alkylation to attach the pentyl spacer.
- Step 3: Final coupling of the second nitro-substituted isoindole moiety.
Key challenges include controlling regioselectivity during nitration and ensuring stability of intermediates under reaction conditions .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns and connectivity (e.g., distinguishing nitro groups and alkyl chains) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR): Identification of carbonyl (1,3-dione) and nitro group stretching vibrations .
- HPLC/Purity Analysis: To detect impurities from incomplete reactions or degradation .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Based on structurally related compounds:
- GHS Classification: Likely acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation.
- First Aid: For skin/eye contact, rinse thoroughly with water; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking studies can simulate interactions between the compound and biological targets (e.g., enzymes or receptors). The nitro groups and isoindole moieties may act as electron-deficient regions, enabling binding to active sites rich in nucleophilic residues. For example:
- Target Selection: Enzymes like acetylcholinesterase (AChE) or cancer-related kinases, given structural similarities to bioactive isoindole derivatives .
- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation: Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What experimental strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Discrepancies in NMR data may arise from dynamic effects (e.g., restricted rotation of the pentyl chain). Strategies include:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design a stability study with:
- Accelerated Degradation Tests: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C.
- Analytical Monitoring: Use HPLC to track degradation products over time .
- Kinetic Modeling: Determine rate constants and shelf-life predictions using Arrhenius equations .
Methodological Frameworks
Q. How to design a structure-activity relationship (SAR) study for isoindole derivatives with dual nitro substituents?
- Core Modifications: Synthesize analogs with varied alkyl chain lengths (shorter/longer than pentyl) or substituted nitro groups (e.g., electron-withdrawing/-donating groups).
- Biological Assays: Test against bacterial strains (e.g., E. coli, S. aureus) for antimicrobial activity or cancer cell lines (e.g., MCF-7) for cytotoxicity .
- Data Analysis: Use multivariate regression to correlate structural features (e.g., log, polar surface area) with activity .
Q. What strategies optimize reaction yields for multi-step syntheses involving isoindole intermediates?
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate Force Fields: Adjust parameters in docking software to better model nitro group interactions.
- Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Synchrotron Studies: Use X-ray crystallography to resolve target-compound complexes at atomic resolution .
Data Contradiction Analysis
Q. How to reconcile conflicting toxicity profiles reported for similar isoindole derivatives?
- Source Evaluation: Compare toxicity data from peer-reviewed studies vs. vendor SDS sheets (e.g., Key Organics vs. academic journals).
- Dose-Response Analysis: Ensure studies use comparable concentrations and exposure durations.
- Mechanistic Studies: Investigate whether toxicity arises from the parent compound or metabolites (e.g., nitro reduction products) .
Q. Why do some isoindole derivatives show antimicrobial activity while others are inactive?
- Structural Determinants: Active compounds may have optimal log values (1–3) for membrane penetration or specific hydrogen-bonding motifs.
- Resistance Mechanisms: Efflux pump activity in bacterial strains may reduce efficacy .
- Assay Conditions: Variations in agar dilution vs. broth microdilution methods can affect results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
